molecular formula C15H25N5O2 B6598886 tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate CAS No. 1794557-73-5

tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate

カタログ番号: B6598886
CAS番号: 1794557-73-5
分子量: 307.39 g/mol
InChIキー: GWEAGQXEYCBUII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate is a bicyclic heterocyclic compound featuring a piperidine ring fused to a [1,2,4]triazolo[4,3-a]pyrazine core, with a tert-butyl carboxylate group at the 1-position of the piperidine. Its molecular formula is C₁₅H₂₅N₅O₂, with a molar mass of 307.39 g/mol and CAS number 1361112-46-0 . The compound’s structure combines the rigidity of the triazolopyrazine system with the conformational flexibility of the piperidine ring, making it a valuable scaffold in medicinal chemistry for targeting enzymes and receptors, such as EGFR (epidermal growth factor receptor) and kinases .

Purification typically employs flash column chromatography (SiO₂ or reversed-phase) with solvent systems like acetone/n-hexane or H₂O/ACN .

特性

IUPAC Name

tert-butyl 4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-15(2,3)22-14(21)19-7-4-11(5-8-19)13-18-17-12-10-16-6-9-20(12)13/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEAGQXEYCBUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C3N2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: The synthesis begins with the formation of the triazolopyrazine core through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazolopyrazine core.

    Esterification: The final step involves the esterification of the resulting intermediate with tert-butyl chloroformate to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

化学反応の分析

tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

作用機序

The mechanism of action of tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrazine core is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

類似化合物との比較

tert-Butyl 2,5-Difluoro-4-(3-oxo[1,2,4]Triazolo[4,3-a]pyridin-2(3H)-yl)benzoate ()

  • Molecular Formula : C₁₈H₂₀F₂N₃O₃
  • Key Features : Replaces the pyrazine ring with pyridine and incorporates a difluorobenzoate group.
  • Impact : The pyridine ring reduces nitrogen content, altering electronic properties and hydrogen-bonding capacity compared to the pyrazine analogue. The fluorine atoms enhance metabolic stability and lipophilicity (logP ~3.5 predicted).
  • Synthesis : Suzuki coupling of trifluorobenzoate with [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (70% yield) .
  • Applications: Not explicitly stated, but fluorinated aromatic systems are common in kinase inhibitors.

tert-Butyl 3-(Piperidin-4-yl)-5,6-Dihydro-[1,2,4]Triazolo[4,3-a]pyrazine-7(8H)-carboxylate ()

  • Molecular Formula : C₁₅H₂₅N₅O₂ (identical to the target compound).
  • Key Features : Structural isomerism in the triazolopyrazine-piperidine linkage. The piperidin-4-yl substituent may influence binding pocket interactions.
  • Physical Properties : Density 1.33 g/cm³, boiling point 492.8°C, pKa 9.86 .
  • Applications : Likely explored for CNS targets due to the piperidine moiety’s blood-brain barrier permeability.

tert-Butyl 7,8-Dihydro-6H-Spiro[[1,2,4]Triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate (CAS 84332-39-8, )

  • Molecular Formula : C₁₄H₂₃N₅O₂
  • Key Features : Spiro junction between triazolo[1,5-a]pyrazine and piperidine, creating a distinct 3D geometry.
  • Impact : The spiro structure may enhance selectivity for allosteric binding sites compared to linear fused systems.

Analogues with Alternative Heterocyclic Cores

tert-Butyl 3-Methyl-1-(Piperidin-4-yl)-5H,6H,7H,8H-Imidazo[1,5-a]pyrazine-7-carboxylate ()

  • Molecular Formula : C₁₇H₂₈N₄O₂
  • Key Features : Replaces triazole with imidazole, introducing a methyl group.
  • Impact : Imidazole’s lower basicity (pKa ~7) compared to triazole (pKa ~10) affects protonation states under physiological conditions.

3-(2-Aminoethyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-8-one Dihydrochloride ()

  • Molecular Formula : C₈H₁₂Cl₂N₆O (free base: C₈H₁₀N₆O).
  • Key Features : Oxo group at the 8-position and a cationic ethylamine side chain.
  • Applications : Reported for cytotoxicity and cardioprotection in PASS predictions .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Yield
tert-Butyl 4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate C₁₅H₂₅N₅O₂ 307.39 Piperidin-4-yl, tert-butyl ester EGFR inhibition (predicted) N/A
tert-Butyl 2,5-Difluoro-4-(3-oxo[1,2,4]Triazolo[4,3-a]pyridin-2(3H)-yl)benzoate C₁₈H₂₀F₂N₃O₃ 348.37 Difluorobenzoate, pyridine core Kinase inhibition 70%
3-(2-Aminoethyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-8-one C₈H₁₀N₆O 206.21 Oxo group, ethylamine side chain Cytotoxicity, cardioprotection N/A

Key Trends

  • Electronic Effects : Pyrazine cores (higher nitrogen content) improve water solubility but may reduce membrane permeability compared to pyridine analogues .
  • Substituent Impact : Fluorine and spiro architectures enhance target selectivity and metabolic stability .
  • Biological Activities : Triazolopyrazines are prioritized for kinase and protease inhibition, while imidazo variants may target ion channels .

生物活性

The compound tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate (CAS Number: 1610377-23-5) is a member of the triazolo-pyrazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₇H₂₈N₄O₂
  • Molecular Weight : 320.44 g/mol
  • IUPAC Name : tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate
  • InChI Key : RDSADDHILQXZRH-UHFFFAOYSA-N

Physical Properties

  • Appearance : Powder
  • Purity : ≥95%
  • Storage Conditions : Room temperature

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate exhibit significant antimicrobial properties. A study evaluated various derivatives for their activity against Mycobacterium tuberculosis, revealing that modifications in the triazole and pyrazine structures could enhance efficacy against this pathogen .

Antiparasitic Activity

The compound has also been investigated for its potential antiparasitic effects. In particular, derivatives of triazolo-pyrazines have shown promising results against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The most potent analogs demonstrated low EC50 values (effective concentration for 50% inhibition), indicating strong antiparasitic activity while maintaining low cytotoxicity in human cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazolo and piperidine rings can significantly influence potency and selectivity. For instance:

  • Substituents on the pyrazine ring can enhance binding affinity to target enzymes.
  • Alterations in the piperidine moiety can affect pharmacokinetic properties such as solubility and metabolism.

Table 1 summarizes key findings from SAR studies related to similar compounds:

CompoundTargetEC50 (μM)Cytotoxicity (CC50 μM)
Compound AC. parvum0.17>100
Compound BM. tuberculosis1.35>100
Compound CC. parvum2.10>100

Case Study 1: Anti-Tubercular Activity

A study synthesized several derivatives of triazolo-pyrazines to evaluate their anti-tubercular properties against Mycobacterium tuberculosis. Among the tested compounds, some exhibited IC50 values ranging from 1.35 to 2.18 μM with minimal cytotoxic effects on human cell lines . This suggests that structural modifications can lead to improved therapeutic profiles.

Case Study 2: Antiparasitic Efficacy

In another investigation focused on antiparasitic activity against Cryptosporidium parvum, a new series of triazolo-pyrazine derivatives were synthesized and tested. The most effective compound showed an EC50 of 0.17 μM and was non-toxic to human cells at concentrations exceeding 100 μM . This highlights the potential for developing safe and effective treatments based on this chemical scaffold.

Future Directions

The ongoing research into tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate indicates a promising avenue for drug development targeting infectious diseases. Future studies should focus on:

  • Expanding the library of derivatives to explore a broader range of biological activities.
  • Conducting in vivo studies to evaluate pharmacodynamics and pharmacokinetics.
  • Investigating the mechanism of action at a molecular level to identify potential off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。